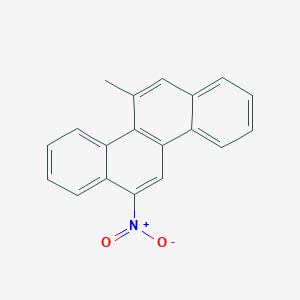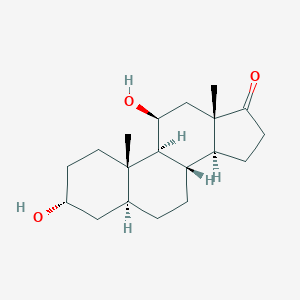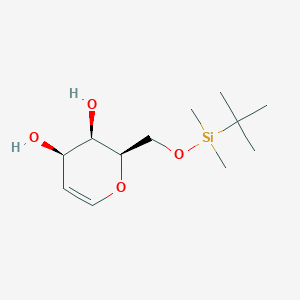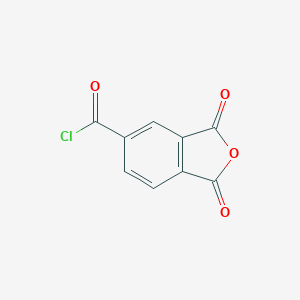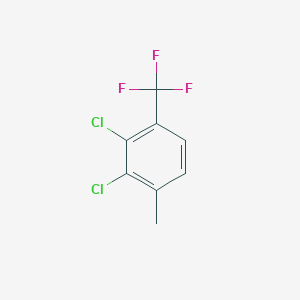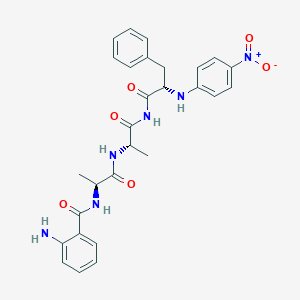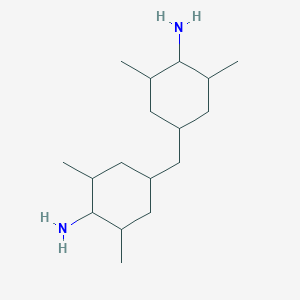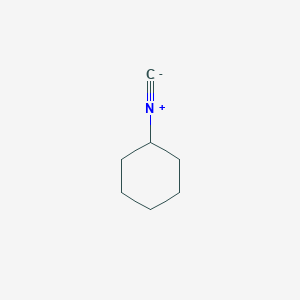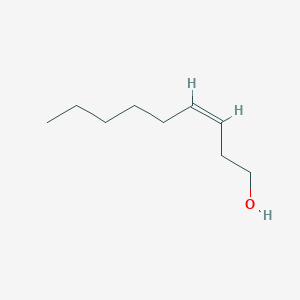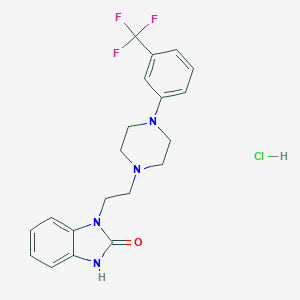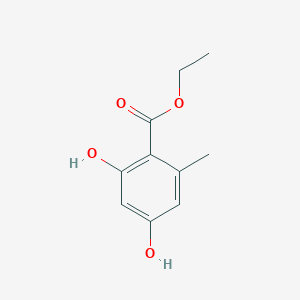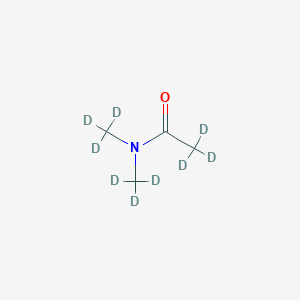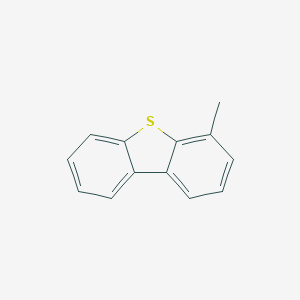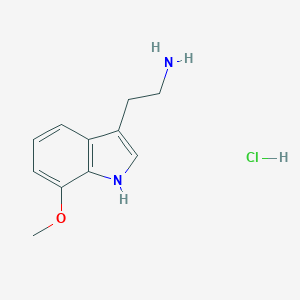
7-甲氧基色胺盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Methoxytryptamine hydrochloride is a chemical compound belonging to the tryptamine family Tryptamines are a class of compounds that are structurally related to the neurotransmitter serotonin
科学研究应用
7-Methoxytryptamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other tryptamine derivatives.
Biology: It serves as a tool to study serotonin receptors and their functions.
Medicine: Research explores its potential therapeutic effects, particularly in neuropharmacology.
Industry: It is used in the development of new pharmaceuticals and chemical compounds.
作用机制
Target of Action
7-Methoxytryptamine hydrochloride, also known as 5-MT, is a tryptamine derivative closely related to the neurotransmitters serotonin and melatonin . It acts as a full agonist at the 5-HT1, 5-HT2, 5-HT4, 5-HT6, and 5-HT7 receptors . These receptors are part of the serotonin receptor family, which plays a crucial role in regulating various biological and neurological processes such as mood, anxiety, sleep, and vasoconstriction .
Mode of Action
The mode of action of 7-Methoxytryptamine hydrochloride primarily involves its interaction with the serotonin receptors. As an agonist, it binds to these receptors and activates them, leading to a series of downstream effects . The specific effects can vary depending on the receptor subtype it interacts with. For instance, activation of the 5-HT2A receptor is known to produce altered perceptions of reality .
Biochemical Pathways
Upon activation of the serotonin receptors, 7-Methoxytryptamine hydrochloride can influence several biochemical pathways. The effects of tryptamines, including 7-Methoxytryptamine hydrochloride, are mediated by the 5-HT2A receptor but may also be modulated by interactions with other 5-HT receptors, monoamine transporters, and trace amine-associated receptors . These interactions can lead to profound changes in sensory perception, mood, and thought .
Pharmacokinetics
It’s known that the onset of effects for similar tryptamines is rapid, with full effects noted within 2 minutes of administration and subjective effects fully resolving within 20–30 minutes .
Result of Action
The activation of serotonin receptors by 7-Methoxytryptamine hydrochloride can lead to a variety of molecular and cellular effects. These effects can include changes in sensory perception, mood, and thought, which are characteristic of serotonergic hallucinogens . The specific effects can vary greatly depending on the individual and the environmental context.
生化分析
Biochemical Properties
7-Methoxytryptamine hydrochloride acts primarily as an agonist at the 5-HT1, 5-HT2, 5-HT4, 5-HT6, and 5-HT7 receptors . It interacts with these receptors, which are part of the serotonin system, a complex biochemical system involved in various physiological processes.
Cellular Effects
The cellular effects of 7-Methoxytryptamine hydrochloride are primarily mediated through its interactions with serotonin receptors. As an agonist, it can stimulate these receptors, influencing various cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 7-Methoxytryptamine hydrochloride involves binding to serotonin receptors and acting as an agonist . This binding can lead to the activation or inhibition of enzymes, changes in gene expression, and other molecular-level effects.
Temporal Effects in Laboratory Settings
Related tryptamines have been reported to produce dose-dependent effects 15 to 30 minutes after oral administration that lasted for 2 to 4 hours .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of 7-Methoxytryptamine hydrochloride in animal models. Related tryptamines have been reported to produce dose-dependent effects .
Metabolic Pathways
Related tryptamines undergo various phase I metabolic pathways, which vary based on the nature and position of substituents in the molecule .
Transport and Distribution
Serotonin and its receptors, with which 7-Methoxytryptamine hydrochloride interacts, are known to be widely distributed in various tissues .
Subcellular Localization
Related compounds have been studied for their subcellular localization .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxytryptamine hydrochloride typically involves the methoxylation of tryptamine. One common method includes the reaction of tryptamine with methoxybenzaldehyde under acidic conditions, followed by reduction and purification steps . The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid.
Industrial Production Methods: Industrial production of 7-Methoxytryptamine hydrochloride may involve scalable synthetic routes that ensure high yield and purity. These methods often include multi-step synthesis processes with careful control of reaction parameters to optimize the production .
化学反应分析
Types of Reactions: 7-Methoxytryptamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methoxy group to a hydroxyl group.
Reduction: Reduction reactions can modify the indole ring structure.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 7-hydroxytryptamine, while substitution reactions can produce various derivatives with different functional groups .
相似化合物的比较
5-Methoxytryptamine: Another methoxy-substituted tryptamine with similar receptor affinity.
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT): Known for its psychoactive properties.
5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT): A synthetic tryptamine with hallucinogenic effects
Uniqueness: 7-Methoxytryptamine hydrochloride is unique due to its specific methoxy substitution at the 7th position, which influences its receptor binding affinity and pharmacological effects. This distinct structural feature sets it apart from other methoxy-substituted tryptamines and contributes to its unique applications in research .
属性
IUPAC Name |
2-(7-methoxy-1H-indol-3-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c1-14-10-4-2-3-9-8(5-6-12)7-13-11(9)10;/h2-4,7,13H,5-6,12H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJKAJKVFWJRPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC=C2CCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641039 |
Source


|
| Record name | 2-(7-Methoxy-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112496-59-0 |
Source


|
| Record name | 2-(7-Methoxy-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
